molecular formula C18H14O3 B11941517 3-Acetyl-4,5-diphenyl-2(5H)-furanone CAS No. 21053-71-4

3-Acetyl-4,5-diphenyl-2(5H)-furanone

Cat. No.: B11941517
CAS No.: 21053-71-4
M. Wt: 278.3 g/mol
InChI Key: LPBNLPDTGBWCDP-UHFFFAOYSA-N
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Description

3-Acetyl-4,5-diphenyl-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with acetyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4,5-diphenyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the furanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4,5-diphenyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Acetyl-4,5-diphenyl-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Acetyl-4,5-diphenyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-phenyl-2(5H)-furanone: Similar structure but with one less phenyl group.

    4,5-Diphenyl-2(5H)-furanone: Lacks the acetyl group.

    3-Acetyl-2(5H)-furanone: Lacks the phenyl groups.

Uniqueness

3-Acetyl-4,5-diphenyl-2(5H)-furanone is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

21053-71-4

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-acetyl-2,3-diphenyl-2H-furan-5-one

InChI

InChI=1S/C18H14O3/c1-12(19)15-16(13-8-4-2-5-9-13)17(21-18(15)20)14-10-6-3-7-11-14/h2-11,17H,1H3

InChI Key

LPBNLPDTGBWCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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